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GPR110: A Key Regulator of Cell Migration and
Invasion in Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison

Guide on the Role of GPR110 in Cell Migration and Invasion Assays.

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor

F1 (ADGRF1), has emerged as a significant player in cancer progression.[1][2] This guide

provides a comprehensive overview of the experimental evidence confirming the role of

GPR110 in promoting cell migration and invasion, critical processes in cancer metastasis. We

present a compilation of quantitative data from various studies, detailed experimental protocols

for key assays, and visual representations of the underlying molecular mechanisms and

experimental workflows.

Quantitative Analysis of GPR110's Impact on Cell
Migration and Invasion
Numerous studies have demonstrated that the modulation of GPR110 expression directly

influences the migratory and invasive potential of cancer cells across various cancer types. The

following tables summarize the key quantitative findings from these studies.
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Cancer
Type

Cell Line
Experiment
al Approach

Effect on
Cell
Migration

Effect on
Cell
Invasion

Reference

Breast

Cancer

SKBR3

(HER2+)

GPR110

Knockdown

(siRNA)

Significant

Inhibition

Significant

Inhibition
[3]

BT474

(HER2+)

GPR110

Knockdown

(siRNA)

Data not

shown, but

similar

inhibition to

SKBR3

reported

Data not

shown, but

similar

inhibition to

SKBR3

reported

[3]

Triple-

Negative

GPR110

Knockdown

Decreased

Migration

Potential

Decreased

Invasion

Potential

[2]

Lung Cancer H1299

GPR110

Overexpressi

on

Enhanced

Migration

(wound

healing assay

showed near-

complete gap

closure in

48h vs. 50%

in control)

Not explicitly

quantified
[4]

Osteosarcom

a
Not specified

GPR110

Knockdown

Decreased

Migration

Capacity

Decreased

Invasion

Capacity

[1]

Table 1: Effect of GPR110 Modulation on Cancer Cell Migration and Invasion. This table

summarizes the qualitative and quantitative effects of GPR110 knockdown or overexpression

on cell migration and invasion in different cancer cell lines.
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Reproducible and robust experimental design is paramount in cell migration and invasion

research. Below are detailed protocols for the most commonly employed assays to study the

function of GPR110.

Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, is a widely used method to assess the

migratory and invasive properties of cells in vitro.

Materials:

24-well Transwell® inserts (8.0 µm pore size)

Matrigel™ Basement Membrane Matrix (for invasion assay)

Cell culture medium (serum-free and serum-containing)

Fetal Bovine Serum (FBS) as a chemoattractant

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Fixation solution (e.g., 4% paraformaldehyde)

Staining solution (e.g., 0.1% Crystal Violet)

Cotton swabs

Microscope

Protocol:

Preparation of Inserts (Invasion Assay):

Thaw Matrigel™ on ice overnight.

Dilute Matrigel™ with cold serum-free medium to the desired concentration.
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Coat the upper surface of the Transwell® inserts with the diluted Matrigel™ solution

(typically 50-100 µl).

Incubate the coated inserts at 37°C for at least 4-6 hours to allow for gelation.

Rehydrate the Matrigel™ by adding warm serum-free medium to the upper and lower

chambers and incubate for 2 hours at 37°C. Carefully remove the medium before adding

cells.

Cell Seeding:

Culture cells to 70-80% confluency.

Harvest cells using Trypsin-EDTA and resuspend them in serum-free medium.

Count the cells and adjust the concentration to the desired density (e.g., 1 x 10^5 cells/ml).

Add the cell suspension to the upper chamber of the Transwell® inserts (for both migration

and invasion assays).

In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.

Incubation:

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate

for the cell type (typically 12-48 hours).

Fixation and Staining:

After incubation, carefully remove the non-migrated/non-invaded cells from the upper

surface of the membrane using a cotton swab.

Fix the cells that have migrated to the lower surface of the membrane with a suitable

fixative (e.g., 4% paraformaldehyde) for 10-20 minutes.

Wash the inserts with PBS.

Stain the cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gently wash the inserts with water to remove excess stain.

Quantification:

Allow the inserts to air dry.

Visualize and count the stained cells on the lower surface of the membrane using a

microscope.

Capture images from multiple random fields and calculate the average number of

migrated/invaded cells.

Wound Healing (Scratch) Assay
This method is used to study collective cell migration in a two-dimensional (2D) context.

Materials:

6-well or 12-well cell culture plates

Sterile 200 µl pipette tip or a specialized wound-making tool

Cell culture medium

Microscope with a camera

Protocol:

Cell Seeding:

Seed cells in a culture plate at a density that will allow them to form a confluent monolayer

within 24-48 hours.

Creating the "Wound":

Once the cells have reached confluence, use a sterile 200 µl pipette tip to create a straight

scratch across the center of the monolayer.

Wash the well gently with PBS to remove any detached cells.
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Replace the PBS with fresh cell culture medium (with or without treatment compounds).

Image Acquisition:

Immediately after creating the scratch (time 0), capture images of the wound using a

microscope.

Continue to capture images at regular intervals (e.g., every 6, 12, 24, and 48 hours) at the

same position.

Data Analysis:

Measure the width of the scratch at different time points using image analysis software

(e.g., ImageJ).

Calculate the percentage of wound closure over time using the following formula:

% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ]

x 100

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes,

the following diagrams have been generated using Graphviz.
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Caption: GPR110 signaling pathway in cell migration and invasion.
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Caption: Experimental workflow for the Transwell cell migration and invasion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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